molecular formula C11H15FN2O5 B1432031 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil CAS No. 1417190-75-0

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Cat. No. B1432031
CAS RN: 1417190-75-0
M. Wt: 274.25 g/mol
InChI Key: SWFJAJRDLUUIOA-JIOCBJNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil, also known as FAU, is a purine nucleoside analogue . It has a molecular weight of 246.2 . This compound has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Molecular Structure Analysis

The IUPAC name for this compound is 1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione . The InChI code is 1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1 .


Chemical Reactions Analysis

The compound is activated by thymidylate synthase, an enzyme that is highly expressed in certain tumors . This activation process is part of the compound’s mechanism of action.


Physical And Chemical Properties Analysis

The compound is a solid with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil: Scientific Research Applications

Anticancer Activity: This compound is a purine nucleoside analogue with broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms include inhibition of DNA synthesis and induction of apoptosis .

Mechanism of Action: The compound acts by mimicking purine nucleosides, integrating into DNA strands during replication. This disrupts the DNA synthesis process, leading to cell cycle arrest and apoptosis .

Mechanism of Action

The compound is a prodrug that is activated by thymidylate synthase . Tumors with high expression of thymidylate synthase may be more sensitive to this compound . The anticancer mechanisms of this compound rely on inhibition of DNA synthesis and induction of apoptosis .

properties

IUPAC Name

5-ethyl-1-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFJAJRDLUUIOA-JIOCBJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
Reactant of Route 2
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
Reactant of Route 3
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
Reactant of Route 4
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
Reactant of Route 5
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
Reactant of Route 6
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Q & A

Q1: How does FEAU exert its antiviral effect against Herpes Simplex Virus (HSV)?

A1: FEAU acts as a potent and selective inhibitor of HSV replication. [] Similar to other nucleoside analogues, FEAU is first phosphorylated by viral thymidine kinase. This phosphorylation step is crucial for FEAU's activity as it allows the compound to be incorporated into the viral DNA chain. This incorporation then disrupts further DNA synthesis, effectively halting viral replication. []

Q2: What are the advantages of FEAU compared to other antiviral agents like Acyclovir (ACV)?

A2: While FEAU exhibits in vitro and in vivo activity against HSV comparable to ACV, it demonstrates superior efficacy in a cutaneous guinea pig model of herpes infection. [] This suggests that FEAU might be more effective in treating topical herpes infections. Additionally, FEAU shows a higher selectivity towards viral thymidine kinase compared to cellular thymidine kinase. [] This selectivity profile suggests a potential for a greater safety margin with FEAU compared to other nucleoside analogues by reducing off-target effects on healthy cells.

Q3: Are there any known limitations or challenges associated with FEAU?

A4: While FEAU shows promise as an antiviral agent, research highlights a key limitation. Despite inducing a sustained decrease in WHV replication, this effect was temporary. [] Further studies are needed to understand the factors contributing to this transient response and explore strategies to achieve a more durable antiviral effect.

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